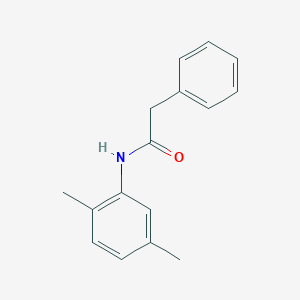

N-(2,5-dimethylphenyl)-2-phenylacetamide

説明

N-(2,5-Dimethylphenyl)-2-phenylacetamide (CAS: 2050-44-4) is an acetamide derivative with a phenyl group at the acetamide’s α-carbon and a 2,5-dimethylphenyl substituent on the nitrogen (Fig. 1). Its molecular formula is C₁₆H₁₇NO (derived from SMILES in , excluding chlorine), though this may vary slightly depending on substituents.

特性

IUPAC Name |

N-(2,5-dimethylphenyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-12-8-9-13(2)15(10-12)17-16(18)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNUEMBDOSHBQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Substituent Position and Lipophilicity

The 2,5-dimethylphenyl group distinguishes this compound from analogs with substituents at other positions (e.g., 2,6-dimethyl or 3,5-dimethyl). For example:

- N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () exhibits strong photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM), attributed to the electron-withdrawing nature of the substituents and optimal lipophilicity.

- N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide () features a sterically hindered 2,6-dimethyl group, reducing conformational flexibility compared to the 2,5-isomer.

Structural Flexibility and Hydrogen Bonding

Crystallographic data from analogs highlight the role of hydrogen bonding and conformation:

- 2,2-Diphenylacetamide () forms intramolecular C–H⋯O and intermolecular N–H⋯O bonds, stabilizing a twisted conformation (dihedral angle: ~85° between phenyl rings).

- N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide () adopts a similar twisted geometry (dihedral angle: 82.6°) and forms N–H⋯O chains along the crystal axis.

Physicochemical Properties

- Lipophilicity : Methyl groups increase logP values, enhancing lipid solubility. For example:

- Solubility: Polar amide groups and hydrogen-bonding capacity (e.g., N–H⋯O) may improve aqueous solubility relative to fully nonpolar analogs.

Data Tables

Table 1. Structural and Physicochemical Comparison

| Compound | Molecular Formula | Substituent Positions | Molecular Weight | logP (Estimated) | Key Interactions |

|---|---|---|---|---|---|

| N-(2,5-Dimethylphenyl)-2-phenylacetamide | C₁₆H₁₇NO | 2,5-Dimethyl | 239.32 | ~3.5 | N–H⋯O, C–H⋯π |

| N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | C₁₉H₁₇NO₂ | 3,5-Dimethyl | 307.35 | ~2.8 | O–H⋯O, π-π stacking |

| N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide | C₂₂H₂₁NO | 2,6-Dimethyl | 315.41 | ~4.2 | N–H⋯O, C–H⋯π |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,5-dimethylphenyl)-2-phenylacetamide, and how can reaction progress be optimized?

- Methodology : The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting 2,5-dimethylaniline with phenylacetyl chloride in a polar aprotic solvent (e.g., dichloromethane or toluene) under inert conditions. Optimization includes:

- Reagent stoichiometry : A 1:1.2 molar ratio of aniline to acyl chloride ensures excess acylating agent for complete conversion .

- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) as the mobile phase tracks reaction progress .

- Workup : Quenching with ice-water followed by extraction (ethyl acetate) and purification via recrystallization (ethanol) yields high-purity product .

Q. Which spectroscopic techniques are critical for characterizing N-(2,5-dimethylphenyl)-2-phenylacetamide?

- Key Techniques :

- NMR Spectroscopy : and NMR confirm the acetamide backbone (δ ~2.0 ppm for methyl groups, δ ~7.0–7.5 ppm for aromatic protons) and connectivity .

- IR Spectroscopy : Stretching bands at ~1650 cm (amide C=O) and ~3300 cm (N-H) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion peaks matching the exact mass (e.g., m/z 267.1 for C _{17}NO) ).

Q. What are the dominant chemical reactivity patterns of N-(2,5-dimethylphenyl)-2-phenylacetamide?

- Reactivity Profile :

- Hydrolysis : Under acidic/basic conditions, the acetamide hydrolyzes to 2-phenylacetic acid and 2,5-dimethylaniline .

- Electrophilic Substitution : The dimethylphenyl group undergoes nitration or halogenation at the para position due to steric hindrance from methyl groups .

- Amidation : The free amine (from hydrolysis) can be re-acylated to form derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for N-(2,5-dimethylphenyl)-2-phenylacetamide?

- Data Analysis Framework :

- Dose-Response Validation : Reproduce antifungal assays (e.g., against Candida albicans) using standardized protocols (CLSI M27 guidelines) to confirm MIC values (reported range: 128–256 µg/mL) .

- Mechanistic Studies : Use fluorescence microscopy to assess membrane disruption or β-glucan synthase inhibition, proposed mechanisms for antifungal activity .

- Control Experiments : Test structurally similar analogs (e.g., chloro-substituted derivatives) to isolate the role of substituents in bioactivity .

Q. What strategies enable structure-activity relationship (SAR) studies for N-(2,5-dimethylphenyl)-2-phenylacetamide derivatives?

- SAR Workflow :

- Derivative Synthesis : Modify the phenylacetamide backbone via:

- Substituent addition (e.g., electron-withdrawing groups on the phenyl ring) .

- Replacement of the dimethylphenyl group with heteroaromatic moieties (e.g., indole, benzofuran) .

- Biological Screening : Compare MIC values and cytotoxicity (e.g., HepG2 cells) to identify pharmacophores.

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for fungal cytochrome P450 targets .

Q. How can crystallographic data enhance the understanding of N-(2,5-dimethylphenyl)-2-phenylacetamide's molecular interactions?

- Crystallography Pipeline :

- Data Collection : Use single-crystal X-ray diffraction (SHELX suite) to resolve bond lengths and angles, particularly the acetamide torsion angle .

- Validation : Apply the IUCr checkCIF tool to ensure structural integrity and flag outliers (e.g., unusual displacement parameters) .

- Interaction Analysis : Overlay crystal structures with biological targets (e.g., fungal lanosterol demethylase) to identify steric or electronic complementarity .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。